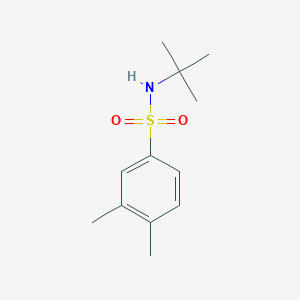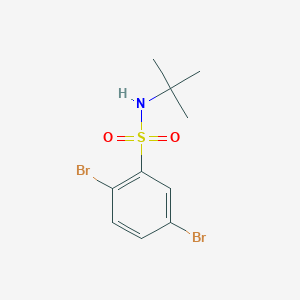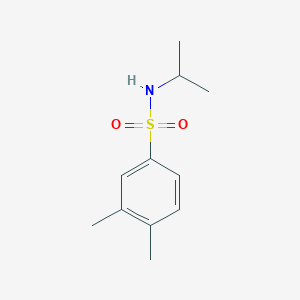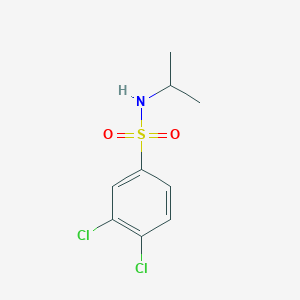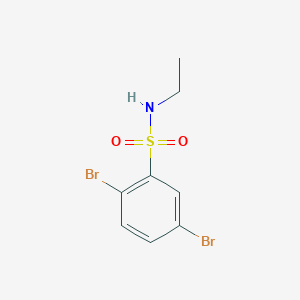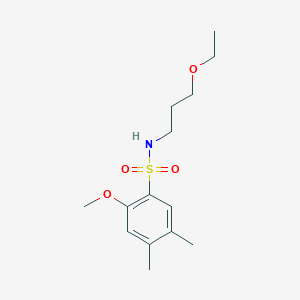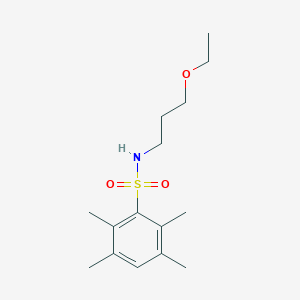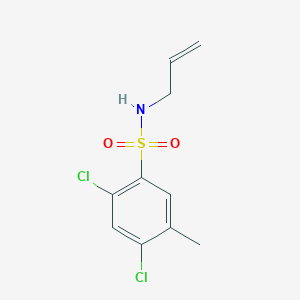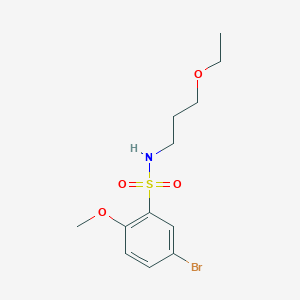
5-bromo-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of protein kinase CK2, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and alter the expression of various genes involved in cell cycle regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms underlying cancer cell growth and proliferation. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 5-bromo-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide. One direction is the further exploration of its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, the use of this compound in combination with other drugs could lead to the development of more effective cancer therapies.
Synthesis Methods
The synthesis of 5-bromo-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide has been achieved using various methods. One such method involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. Another method involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 3-ethoxypropylamine in the presence of a catalyst such as copper(I) iodide. Both methods result in the formation of the desired compound with high yield.
Scientific Research Applications
5-bromo-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide has been used in various scientific research applications. One such application is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. It has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for further development.
properties
Molecular Formula |
C12H18BrNO4S |
|---|---|
Molecular Weight |
352.25 g/mol |
IUPAC Name |
5-bromo-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO4S/c1-3-18-8-4-7-14-19(15,16)12-9-10(13)5-6-11(12)17-2/h5-6,9,14H,3-4,7-8H2,1-2H3 |
InChI Key |
LKVZHAWVIUCCMM-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







